Uridine 13C-4

Description

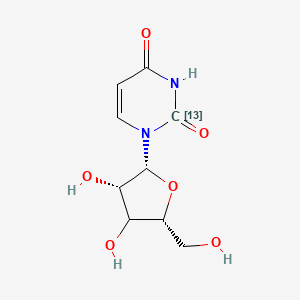

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O6 |

|---|---|

Molecular Weight |

245.19 g/mol |

IUPAC Name |

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i9+1 |

InChI Key |

DRTQHJPVMGBUCF-DWZRBFJWSA-N |

Isomeric SMILES |

C1=CN([13C](=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Uridine 13c 4 As a Precision Isotope Tracer

Strategic Design and Carbon Position Specificity of Uridine (B1682114) 13C-4

The strategic design of an isotopic tracer is paramount to its utility in metabolic studies. The specific placement of heavy atoms within a molecule determines which pathways can be effectively interrogated. While the exact commercial labeling pattern for "Uridine 13C-4" can vary, a common and scientifically valuable configuration involves the labeling of the four carbons of the ribose sugar component of the uridine molecule.

The rationale for this specific labeling pattern lies in the dual metabolic roles of the ribose and uracil (B121893) components of uridine. The ribose moiety can be channeled into various pathways, including the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating NADPH and precursors for nucleotide synthesis. The uracil base, on the other hand, is a key component of pyrimidine (B1678525) nucleotides, which are the building blocks of RNA and DNA.

By labeling the ribose carbons, researchers can specifically trace the fate of this sugar component as it is metabolized. This allows for the differentiation between the de novo synthesis of nucleotides (where the entire molecule is built from smaller precursors) and the salvage pathway, where pre-existing nucleosides like uridine are recycled.

Table 1: Potential Labeled Positions in this compound (Ribose Labeling)

| Carbon Position | Location in Uridine Molecule |

| 1' | Ribose sugar |

| 2' | Ribose sugar |

| 3' | Ribose sugar |

| 4' | Ribose sugar |

This table represents a common and logical labeling pattern for a "this compound" tracer designed to investigate ribose metabolism.

Precursor Role in Cellular Metabolism for Tracing Experiments

Uridine serves as a central precursor in cellular metabolism, primarily for the synthesis of pyrimidine nucleotides. When cells are supplied with this compound, the labeled uridine is taken up and phosphorylated to Uridine Monophosphate (UMP), Uridine Diphosphate (B83284) (UDP), and Uridine Triphosphate (UTP). These activated forms of uridine are then utilized in a variety of essential processes:

RNA Synthesis: UTP is a direct precursor for the incorporation of uridine into RNA molecules. By tracking the ¹³C label, researchers can measure the rate of new RNA synthesis.

DNA Synthesis: Through a series of enzymatic reactions, uridine nucleotides can be converted into deoxycytidine and deoxythymidine nucleotides, which are the building blocks of DNA. The presence of the ¹³C label in these DNA precursors provides a measure of the contribution of the pyrimidine salvage pathway to DNA synthesis.

Glycogen Synthesis: UDP-glucose, derived from UTP and glucose, is a key intermediate in the synthesis of glycogen, the primary storage form of glucose in animal cells. Tracing the ¹³C from this compound into glycogen can reveal important aspects of glucose metabolism and storage.

The ability to trace the flow of these labeled carbons from a single precursor into multiple downstream metabolic pathways is a key advantage of using this compound.

Theoretical Frameworks for this compound Carbon Flow

The analysis of data from this compound tracing experiments relies on a set of established theoretical frameworks, primarily Metabolic Flux Analysis (MFA). MFA is a powerful computational technique that uses the distribution of isotopes in metabolic products to calculate the rates (fluxes) of reactions within a metabolic network.

When this compound is introduced into a cellular system, the labeled carbons are distributed throughout the metabolic network. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to measure the mass isotopomer distribution (MID) of various metabolites. The MID is the relative abundance of molecules with different numbers of heavy isotopes.

By comparing the experimentally measured MIDs with the MIDs predicted by a computational model of cellular metabolism, researchers can estimate the intracellular metabolic fluxes. This provides a quantitative understanding of how cells utilize different pathways under various conditions.

For example, by analyzing the isotopomer patterns in pyrimidine nucleotides, researchers can distinguish between the contributions of the de novo and salvage pathways. If the pyrimidine ring itself is unlabeled while the ribose is labeled, it indicates that the salvage pathway is the primary route of nucleotide synthesis. Conversely, if both the ring and the ribose are labeled (when using a fully labeled precursor), it suggests activity of the de novo pathway.

Data Visualization:visualization Tools Are Crucial for Interpreting Results and Generating Hypotheses. Software Likemetaboanalystoffers a Suite of Tools for Statistical Analysis and Visualization of Metabolomics Data, Including Pathway Analysis.sciex.comescher Traceis a Web Based Tool That Allows Researchers to Visualize Isotopic Labeling Data Directly on Custom or Pre Existing Metabolic Pathway Maps, Providing an Intuitive Understanding of Flux Distributions.

The table below summarizes key software tools applicable to the analysis of Uridine (B1682114) 13C-4 tracing data.

Table 2: Software Tools for Uridine 13C-4 Tracing Experiments

| Software | Primary Function | Relevance to this compound Tracing |

|---|---|---|

| X¹³CMS / geoRge | Untargeted labeled peak detection & quantification | Identifies metabolites like UTP and CTP that have incorporated ¹³C from the tracer. nih.gov |

| IsoCor | Natural abundance correction | Corrects raw MIDs to ensure labeling patterns reflect only the tracer's contribution. nih.gov |

| INCA / 13CFLUX2 | Metabolic Flux Analysis (MFA) | Calculates fluxes through uridine salvage and related pathways using corrected MIDs. |

| Bayesian MFA Tools | Bayesian flux inference | Provides robust flux quantification with explicit probability distributions for uncertainty. d-nb.infonih.gov |

| Escher-Trace / MetaboAnalyst | Data and pathway visualization | Maps the flow of ¹³C from uridine onto metabolic network diagrams for interpretation. sciex.com |

Conclusion

Uridine (B1682114) 13C-4 stands as a testament to the power of stable isotope labeling in modern biochemical research. Its ability to act as a precise tracer for the uracil (B121893) moiety provides an unparalleled window into the dynamic processes of RNA synthesis and decay, as well as the intricate network of nucleotide metabolism. As research continues to unravel the metabolic underpinnings of complex diseases, the application of Uridine 13C-4 and other stable isotope-labeled compounds will undoubtedly play a pivotal role in developing new diagnostic and therapeutic strategies. The insights gained from these powerful tools are not just academic; they hold the promise of a deeper understanding of life's fundamental processes and the potential to alleviate human suffering.

Interconnections with Central Carbon Metabolism Via Uridine 13c 4

Uridine (B1682114) 13C-4 Derived Ribose Contribution to Pentose (B10789219) Phosphate (B84403) Pathway Flux

The entry of 13C-labeled R5P from uridine catabolism into the pentose phosphate pathway allows for a detailed analysis of its flux and downstream contributions. This pathway is a critical hub that not only produces precursors for nucleotide synthesis but also generates reducing equivalents (NADPH) and intermediates that feed into glycolysis.

The pentose phosphate pathway consists of two distinct branches: the oxidative and the non-oxidative. libretexts.orgslideshare.net The oxidative phase is an irreversible pathway that converts glucose-6-phosphate (G6P) into R5P while producing NADPH. libretexts.orgnih.gov The non-oxidative phase consists of a series of reversible reactions that interconvert various sugar phosphates. libretexts.org

Research using 13C-labeled uridine demonstrates that its ribose moiety primarily enters the non-oxidative branch of the PPP. nih.govresearchgate.net Because uridine-derived ribose enters the pathway as R5P, it bypasses the initial NADPH-generating oxidative steps catalyzed by glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.govnews-medical.net The non-oxidative PPP enzymes, transketolase (TKT) and transaldolase (TALDO), then rearrange the carbon skeletons of the 13C-labeled pentose phosphates. libretexts.org This process converts the five-carbon sugars into the glycolytic intermediates fructose-6-phosphate (B1210287) (F6P), a six-carbon sugar, and glyceraldehyde-3-phosphate (G3P), a three-carbon sugar. nih.govresearchgate.netnews-medical.net This shunting of uridine-derived carbons through the non-oxidative PPP is a key mechanism by which cells can salvage ribose for energy production, particularly under glucose-limited conditions. nih.govnih.gov

The reversible nature of the non-oxidative PPP allows for the recycling of pentose phosphates back into hexose (B10828440) phosphates, a process that can be clearly tracked using Uridine 13C-4. physiology.org When [13C5]-uridine is used, the resulting R5P is fully labeled. The subsequent transketolase and transaldolase reactions create a complex distribution of 13C isotopologues in the sugar phosphates of the PPP and glycolysis.

For instance, the reaction catalyzed by transketolase can transfer a two-carbon unit from a labeled xylulose-5-phosphate (derived from R5P) to an unlabeled ribose-5-phosphate, resulting in a labeled sedoheptulose-7-phosphate and a labeled glyceraldehyde-3-phosphate. These intermediates can then be further rearranged, leading to the formation of hexose phosphates like F6P and G6P that contain specific 13C labeling patterns. physiology.org The analysis of these mass isotopomer distributions in hexose phosphates provides quantitative insights into the activity of the non-oxidative PPP and the extent of carbon recycling. physiology.orgbiorxiv.org Studies have shown that in granulocytes, for example, the interpretation of labeling data from [U-13C]glucose was challenging because both gluconeogenesis and the non-oxidative PPP could produce M+3 labeled G6P, highlighting the intricate recycling pathways. biorxiv.org

Table 1: Isotopic Labeling of Pentose Phosphate Pathway Intermediates from [13C5]-Uridine This table is a representative example based on established metabolic pathways. Actual fractional labeling may vary by cell type and experimental conditions.

| Metabolite | Expected Major Isotopologue | Pathway Origin |

|---|---|---|

| Ribose-5-Phosphate (R5P) | M+5 | Direct conversion from Uridine-13C5-Ribose |

| Xylulose-5-Phosphate (Xu5P) | M+5 | Isomerization of Ribulose-5-Phosphate |

| Fructose-6-Phosphate (F6P) | M+2, M+3, M+5 | Non-oxidative PPP rearrangements |

| Glyceraldehyde-3-Phosphate (G3P) | M+2, M+3 | Non-oxidative PPP rearrangements |

| Sedoheptulose-7-Phosphate (S7P) | M+2, M+5, M+7 | Non-oxidative PPP rearrangements |

Linkages to Glycolytic Pathways from Uridine Catabolism

The catabolism of uridine provides a direct route to fuel glycolysis, bypassing the initial, tightly regulated steps of glucose uptake and phosphorylation. nih.gov As described, the non-oxidative PPP converts uridine-derived R5P into F6P and G3P. researchgate.netnews-medical.net These two metabolites are canonical intermediates of the glycolytic pathway.

Stable isotope tracing with [13C5]-uridine has definitively shown this connection by demonstrating the incorporation of 13C into nearly all glycolytic intermediates. biorxiv.orgmdpi.com When cells are cultured in glucose-free media but supplemented with labeled uridine, a significant portion of metabolites such as fructose-1,6-bisphosphate, dihydroxyacetone phosphate (DHAP), phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749), and lactate (B86563) become labeled with 13C. biorxiv.orgnews-medical.net This demonstrates that the carbon backbone from the ribose moiety of uridine is metabolized through the lower part of glycolysis to generate ATP and pyruvate. biorxiv.orgnih.gov This "uridine bypass" of upper glycolysis is particularly important for cell survival and proliferation in nutrient-scarce environments, such as within tumors. nih.govnih.gov

Tracing Uridine-Derived Carbons into Tricarboxylic Acid (TCA) Cycle Intermediates

The metabolic journey of uridine-derived carbons extends beyond glycolysis into the TCA cycle, the central hub of cellular respiration. The 13C-labeled pyruvate generated from the glycolysis of uridine-derived ribose can be converted into acetyl-CoA by the enzyme pyruvate dehydrogenase. This labeled acetyl-CoA (containing two 13C atoms) then enters the TCA cycle by condensing with oxaloacetate to form citrate.

Metabolomic profiling using [13C5]-uridine has confirmed this pathway by detecting 13C enrichment in key TCA cycle intermediates. biorxiv.orgmdpi.com The initial entry of M+2 acetyl-CoA leads to the formation of M+2 labeled citrate, which after one turn of the cycle can lead to M+2 labeled intermediates like succinate, fumarate, and malate. nih.gov Subsequent turns of the cycle can lead to different labeling patterns as labeled carbons are recycled. nih.gov The presence of these labeled intermediates confirms that uridine not only supports glycolysis but also contributes its carbon skeleton to the TCA cycle for energy production and biosynthesis. biorxiv.org This highlights uridine's role as a comprehensive fuel source capable of sustaining central carbon metabolism. biorxiv.orgatlasgeneticsoncology.org

Table 2: Observed 13C Labeling in Glycolytic and TCA Cycle Metabolites from [13C5]-Uridine Tracing This table summarizes findings from isotope tracing studies in various cancer cell lines under glucose-deprived conditions. The "M+n" notation indicates the mass isotopologue with 'n' 13C atoms derived from the tracer.

| Metabolite | Pathway | Observed Labeling | Implication |

|---|---|---|---|

| Lactate | Glycolysis | M+2, M+3 | Uridine-derived ribose is processed through glycolysis. biorxiv.org |

| Citrate | TCA Cycle | M+2 | Entry of uridine-derived acetyl-CoA into the TCA cycle. biorxiv.orgnih.gov |

| Fumarate | TCA Cycle | M+2 | Active TCA cycle flux using uridine-derived carbons. nih.gov |

| Malate | TCA Cycle | M+2 | Active TCA cycle flux using uridine-derived carbons. biorxiv.orgnih.gov |

| Aspartate | TCA Cycle-derived | M+2 | Use of TCA intermediates for amino acid synthesis. nih.gov |

Experimental Design for Stable Isotope Labeling

Stable isotope tracing using compounds like this compound is a powerful technique to investigate metabolic pathways. pnas.org The fundamental principle involves introducing a labeled substrate into a biological system and tracking the incorporation of the isotope into various downstream metabolites. pnas.org This allows for the elucidation of reaction networks and the quantification of metabolic fluxes. pnas.orgmdpi.com The design of such experiments requires careful consideration of several factors to ensure accurate and meaningful results.

Cell Culture Conditions and Isotopic Steady State Considerations

The conditions under which cells are cultured play a critical role in the outcome of stable isotope labeling experiments. It is essential to use a culture medium where the labeled substrate, in this case, this compound, can be efficiently taken up and metabolized by the cells. d-nb.info For instance, in some experimental setups, glucose-free media supplemented with labeled uridine are used to study its specific metabolic contributions. biorxiv.org The use of dialyzed fetal bovine serum can also be beneficial to reduce the background levels of unlabeled nucleosides. biorxiv.org

A key concept in these experiments is achieving isotopic steady state , which refers to the point in time when the isotopic enrichment of intracellular metabolites becomes constant. d-nb.info The time required to reach this state depends on the turnover rate of the metabolites and the labeling dynamics of upstream pathways. d-nb.info For rapidly proliferating cells, isotopic steady state might be reached within a few hours. d-nb.info However, for some metabolites, particularly those with large intracellular pools or those that exchange with external pools, it can take significantly longer. d-nb.infoplos.org For example, the labeling of UDP-N-acetylglucosamine, which derives carbons from multiple pathways including pyrimidine (B1678525) biosynthesis, was found to approach steady state only after 30 hours in a prostate cancer cell line. nih.gov It is crucial to experimentally verify that isotopic steady state has been reached by measuring isotopic labeling at multiple time points. d-nb.info If the labeling is still changing over time, a more complex analysis known as isotopic non-stationary 13C-MFA is required. d-nb.info

Parallel Tracer Experiment Designs

To gain a more comprehensive understanding of complex metabolic networks, conducting parallel experiments with different isotopic tracers is often necessary. plos.orgethz.ch This approach can enhance the confidence in data interpretation and provide more constraints for metabolic flux analysis. nih.gov For example, a study might use [U-13C]glucose in one experiment and this compound in a parallel experiment to delineate the relative contributions of glucose and uridine to nucleotide synthesis and central carbon metabolism.

The choice of tracers and the design of parallel experiments depend on the specific biological question. For instance, to study the contribution of glutamine to the TCA cycle, [U-13C]glutamine tracing is commonly used. d-nb.info Similarly, using different isotopomers of a tracer, such as [1-13C]glucose versus [U-13C]glucose, can help resolve fluxes through different pathways, like the pentose phosphate pathway versus glycolysis. shimadzu.com The data from these parallel experiments are then integrated into a single metabolic model to obtain a more robust estimation of intracellular fluxes. plos.org

Analytical Techniques for Isotopic Enrichment Analysis

The analysis of isotopic enrichment in metabolites is a critical step in stable isotope tracing experiments. Mass spectrometry (MS) is the primary analytical platform for these measurements due to its high sensitivity and ability to distinguish between different isotopologues of a metabolite. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry-based techniques are central to metabolomics and metabolic flux analysis. sciex.com In the context of this compound tracing, MS is used to measure the mass distribution of uridine-derived metabolites, which reveals the extent of 13C incorporation. This information is then used to calculate metabolic fluxes.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. mdpi.com For many polar metabolites, including nucleosides like uridine, derivatization is necessary to increase their volatility and thermal stability for GC-MS analysis. mdpi.comgcms.cz

Common derivatization methods include silylation, which involves replacing active hydrogens with a silyl (B83357) group. mdpi.comgcms.cz Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. mdpi.comnih.gov For example, uridine can be chemically modified with MSTFA before GC-MS analysis to produce trimethylsilyl (B98337) (TMS) derivatives. massbank.eu This process reduces the polarity of the molecule and allows for its separation and detection by GC-MS. mdpi.comgcms.cz The resulting mass spectra provide information on the isotopic enrichment of the derivatized metabolites. shimadzu.com

Table 1: Common Derivatization Reagents for GC-MS Analysis

| Reagent Name | Abbreviation | Target Functional Groups |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH |

| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH |

| Methyl chloroformate | MCF | Amino acids, organic acids |

This table summarizes common derivatization reagents used in GC-MS-based metabolomics.

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile metabolites, such as those typically found in central carbon metabolism and nucleotide pathways. researchgate.netsigmaaldrich.com This technique separates metabolites in the liquid phase before they are introduced into the mass spectrometer for detection. sciex.com

LC-MS methods, often employing hydrophilic interaction liquid chromatography (HILIC), are effective for separating a wide range of polar compounds, including amino acids, sugars, and nucleosides like uridine. researchgate.netoup.com In a this compound tracing experiment, LC-MS can be used to track the incorporation of the 13C label into various polar metabolites. For instance, studies have used LC-MS to measure 13C4,15N2-uracil produced from the phosphorolysis of 13C9,15N2-uridine, demonstrating the activity of uridine phosphorylase. biorxiv.orgbiorxiv.org Targeted LC-MS/MS approaches, which monitor specific precursor-to-product ion transitions, offer enhanced sensitivity and specificity for quantifying isotopologues. nih.gov This allows for the precise measurement of isotopic enrichment in metabolites like ATP, AMP, and intermediates of the TCA cycle and glycolysis, confirming the metabolic fate of the uridine-derived ribose. mdpi.com

Table 2: Example of LC-MS Analysis of Uridine-Derived Metabolites

| Labeled Precursor | Detected Labeled Metabolite | Metabolic Pathway Implication |

| [13C5]uridine | ATP (M+5), AMP (M+5), ADP (M+5) | Uridine-derived ribose is used for adenine (B156593) nucleotide synthesis. mdpi.com |

| [13C5]uridine | Labeled Glycolytic Intermediates | Uridine can serve as a carbon source for glycolysis. mdpi.com |

| [13C5]uridine | Labeled TCA Cycle Intermediates | Uridine-derived carbon can enter the TCA cycle. mdpi.com |

| 13C9,15N2-uridine | 13C4,15N2-uracil | Demonstrates the activity of uridine phosphorylase. biorxiv.orgbiorxiv.org |

This table provides examples of how LC-MS is used to track the metabolic fate of labeled uridine.

High-Resolution Mass Spectrometry for Mass Isotopomer Distribution (MID) Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for analyzing the results of this compound tracing experiments. It allows for the precise measurement of the mass-to-charge ratio (m/z) of ions, which is crucial for distinguishing between different isotopologues—molecules that differ only in their isotopic composition. nih.gov When this compound is introduced into a biological system, the 13C atoms are incorporated into various metabolites through metabolic pathways. HRMS can then be used to determine the mass isotopomer distribution (MID) of these metabolites, which reveals the extent and pattern of 13C labeling. plos.org

The process typically involves the extraction of metabolites from cells or tissues, followed by separation using techniques like liquid chromatography (LC) or gas chromatography (GC) before introduction into the mass spectrometer. biorxiv.orgplos.org The mass spectrometer then ionizes the metabolites and separates the ions based on their m/z ratio. The high resolution of the instrument allows for the differentiation of molecules with very similar masses, which is essential for accurate MID analysis. plos.org

The resulting MID data provides a snapshot of the metabolic fluxes through the pathways involving uridine. For example, by analyzing the isotopologue distribution of downstream metabolites, researchers can quantify the contribution of uridine to their synthesis. nih.govacs.orgresearchgate.net This information is invaluable for understanding how metabolic pathways are regulated under different conditions. nih.gov

Recent advancements in HRMS, including improved instrumentation and data analysis software, have made it possible to accurately quantify the MIDs of a large number of metabolites, even those present at low concentrations. plos.orgplos.org This has expanded the scope of metabolic studies and enabled a more comprehensive understanding of cellular metabolism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D 13C NMR for Positional Labeling

One-dimensional (1D) and two-dimensional (2D) 13C NMR experiments are particularly useful for determining the positional enrichment of 13C in metabolites derived from this compound. nih.gov

1D 13C NMR: A 1D 13C NMR spectrum displays signals corresponding to each unique carbon atom in a molecule. The chemical shift of each signal is sensitive to the local chemical environment of the carbon atom, allowing for the identification of different carbon positions. cdnsciencepub.com By comparing the intensity of the signals from a 13C-labeled sample to an unlabeled standard, the degree of 13C enrichment at each position can be quantified. nih.gov

2D 13C NMR: 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide information about the connectivity between carbon atoms and other nuclei, such as protons (1H). nih.gov These experiments can be used to unambiguously assign the 13C signals and to trace the flow of 13C atoms from this compound through metabolic pathways. nih.gov For instance, by observing correlations between specific carbon and proton signals, researchers can determine which carbon atoms in a downstream metabolite originated from the labeled uridine.

Applications in Structural and Dynamic Studies of Labeled Biomolecules

The site-specific labeling of biomolecules like RNA with this compound, followed by NMR analysis, is a powerful approach for studying their structure and dynamics. mdpi.comsilantes.com By incorporating 13C at specific positions, researchers can simplify complex NMR spectra and focus on regions of interest. ckisotopes.com

For example, 13C-labeled uridine can be incorporated into an RNA molecule, and NMR can be used to probe the local environment around the labeled nucleotide. nih.govnih.gov Changes in the chemical shift or relaxation properties of the 13C signal upon binding to a protein or other molecule can provide insights into the binding site and the conformational changes that occur upon interaction. silantes.com Furthermore, NMR relaxation studies on 13C-labeled biomolecules can provide information about their dynamics on a wide range of timescales, from picoseconds to seconds. acs.org

Computational and Data Analysis Approaches

The large and complex datasets generated from this compound tracing experiments necessitate the use of sophisticated computational and data analysis approaches. These methods are essential for extracting meaningful biological insights from the raw data.

13C-Metabolic Flux Analysis (13C-MFA) Modeling

13C-Metabolic Flux Analysis (13C-MFA) is a computational method used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govd-nb.info It integrates the isotopic labeling data from tracing experiments with a stoichiometric model of the metabolic network to estimate the intracellular fluxes. sci-hub.se

The core principle of 13C-MFA is to find the set of fluxes that best explains the observed mass isotopomer distributions of metabolites. researchgate.net This is typically achieved by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model for a given set of fluxes. researchgate.net

Stoichiometric Network Reconstruction and Flux Estimation

A crucial first step in 13C-MFA is the reconstruction of a stoichiometric model of the metabolic network of interest. frontiersin.org This model is a mathematical representation of all the known metabolic reactions in the cell, including the stoichiometry of each reaction and the atom transitions that occur. frontiersin.org The model defines the possible routes that the 13C atoms from this compound can take as they are metabolized.

Once the model is established and the labeling data is acquired, flux estimation is performed. This is a computationally intensive process that involves solving a system of algebraic equations that describe the flow of isotopes through the metabolic network. nih.gov Various software tools have been developed to facilitate this process, making 13C-MFA more accessible to researchers. d-nb.info The estimated fluxes provide a quantitative map of the metabolic activity in the cell, revealing how nutrients are utilized and how metabolic pathways are regulated. plos.org

Methodological Frameworks for Uridine 13c 4 Tracing Experiments

Stable isotope tracing is a powerful technique for elucidating the complex dynamics of metabolic pathways. The use of isotopically labeled compounds, such as Uridine (B1682114) 13C-4, allows researchers to track the fate of specific atoms through interconnected biochemical reactions, providing quantitative insights into metabolic fluxes.

Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates (fluxes) of reactions within a metabolic network. nih.gov When combined with data from 13C labeling experiments, it becomes 13C-MFA, a powerful method for determining intracellular fluxes. nih.govplos.org In the context of Uridine 13C-4 tracing, these analytical frameworks are essential for interpreting how uridine is utilized by the cell.

Constraint-Based Flux Analysis: This approach utilizes a stoichiometric model of cellular metabolism, which represents the network of all known biochemical reactions. uni-duesseldorf.deresearchgate.net This model creates a solution space of possible flux distributions that are consistent with the known stoichiometry and other imposed constraints, such as nutrient uptake rates. plos.orguni-duesseldorf.de Data from this compound tracing provides crucial additional constraints. By measuring the incorporation of the four labeled carbon atoms into downstream metabolites like Uridine Triphosphate (UTP), Cytidine (B196190) Triphosphate (CTP), and potentially the ribose components of other nucleotides, the feasible solution space for metabolic fluxes is significantly narrowed. plos.org

For example, a study using [¹³C₅]uridine demonstrated that the labeled carbons were incorporated into ATP, AMP, and ADP, confirming the role of uridine metabolism in providing ribose for adenine (B156593) synthesis. mdpi.com Similarly, a constraint-based model could use data from a this compound experiment to quantify the flux through the pyrimidine (B1678525) salvage pathway versus the de novo synthesis pathway. These models can also be used to predict the effects of inhibiting specific enzymes. Computational studies have used constraint-based models to identify dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme in the de novo pyrimidine synthesis pathway, as a potential antiviral and anticancer target by showing its knockout reduces the synthesis of UTP and CTP. nih.gov

Bayesian Flux Analysis: While traditional MFA often seeks a single best-fit solution, Bayesian statistical methods offer a more robust framework for flux inference by quantifying the uncertainty in flux estimates. d-nb.infonih.gov This approach is particularly advantageous in complex biological systems where experimental data may be noisy or insufficient to uniquely determine all fluxes. d-nb.infonih.gov A Bayesian analysis does not provide a single flux value but rather a probability distribution for each flux, offering a more complete picture of the metabolic state. nih.gov

In a this compound experiment, a Bayesian framework would integrate the measured mass isotopomer distributions of uridine-derived metabolites with prior knowledge of the metabolic network. The outcome is a posterior probability distribution for all fluxes, which explicitly defines the certainty of each calculated flux value. nih.govnih.gov This method is superior to conventional approaches in its ability to rigorously map data uncertainty into flux uncertainty, preventing over-interpretation of the results. d-nb.info For instance, Bayesian model averaging can be used to address uncertainty in the model itself, providing more reliable flux estimations. d-nb.infonih.gov

Data Analysis and Interpretation

Mass Isotopomer Distribution (MID) analysis is the foundational method for interpreting data from stable isotope tracing experiments. An isotopomer is a molecule with a specific number of isotopic labels (e.g., ¹³C). Mass spectrometry measures the relative abundance of each of these isotopomers, resulting in a distribution. nih.gov This distribution provides a direct readout of how a labeled substrate has been incorporated and transformed within the metabolic network. nih.gov

When this compound is introduced into a biological system, the four ¹³C atoms can be tracked as the molecule is metabolized. The MID of uridine and its downstream products is determined by mass spectrometry, which separates molecules based on their mass-to-charge ratio.

M+0: The unlabeled isotopomer of the metabolite.

M+1, M+2, M+3, M+4: Isotopomers containing one, two, three, or four ¹³C atoms, respectively, derived from the this compound tracer.

For instance, the direct phosphorylation of this compound to Uridine Monophosphate (UMP) and subsequently to Uridine Triphosphate (UTP) would result in a prominent M+4 peak in the MID for these molecules. If UTP is then converted to Cytidine Triphosphate (CTP), the M+4 label will be transferred, indicating the flux through this specific pathway. In one study, analysis of untargeted ¹³C-glucose labeling data used a "MID distance" metric to confirm the biochemical relationship between UDP-glucose, UDP, and uridine. biorxiv.org

The fractional enrichment of these isotopologues is critical for flux calculations. For example, observing the M+4 isotopomer of UTP confirms its synthesis from the provided labeled uridine. The relative intensity of the M+4 peak compared to the M+0 (unlabeled) peak helps quantify the contribution of the uridine salvage pathway relative to the de novo synthesis pathway, which would use unlabeled precursors under most experimental designs.

Below is a hypothetical table showing the MID for UTP and CTP in a cell culture experiment after introducing this compound.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) Data

| Metabolite | Isotopomer | Relative Abundance (%) | Interpretation |

|---|---|---|---|

| UTP | M+0 | 25% | Represents the pool of UTP synthesized from unlabeled sources (de novo pathway). |

| M+4 | 75% | Represents the pool of UTP synthesized directly from the this compound tracer (salvage pathway). | |

| CTP | M+0 | 40% | Represents the pool of CTP synthesized from unlabeled sources. |

This data would indicate a high rate of uridine salvage and significant flux from UTP to CTP. Careful analysis, including correction for the natural abundance of ¹³C, is required for accurate interpretation. nih.gov

A variety of software tools are essential for processing the complex datasets generated in this compound tracing experiments, from raw mass spectrometry data to final flux maps. These tools can be broadly categorized by their function in the analysis workflow. acs.org

Biochemical Mechanism Elucidation and Regulatory Studies with Uridine 13c 4

Investigation of Enzyme Specificity and Kinetics Using Labeled Substrates

The use of isotopically labeled substrates, including 13C-labeled uridine (B1682114) and its derivatives, is fundamental to elucidating the detailed mechanisms and kinetics of enzymes involved in nucleotide metabolism. These methods allow for precise measurements that reveal substrate specificity, catalytic efficiency, and the intricate steps of enzymatic reactions.

One prominent example is the study of UDP-galactose 4-epimerase (GalE), an enzyme that interconverts UDP-galactose and UDP-glucose. Research using nuclear magnetic resonance (NMR) spectroscopy has shown that the binding of uridine nucleotides, such as uridine diphosphate (B83284) (UDP), to the substrate site induces a critical conformational change in the enzyme. This change increases the chemical reactivity of the enzyme's tightly bound NAD+ cofactor. nih.gov Specifically, studies with [nicotinamide-4-13C]NAD+ revealed that the binding of a UDP analogue causes a significant downfield shift in the 13C NMR signal of the NAD+ nicotinamide (B372718) ring. nih.govacs.orgresearchgate.netnih.gov This shift is indicative of a distortion in the ring's electron distribution, which lowers the activation energy for the reaction and corresponds to a rate increase of over 3,000-fold. nih.gov This demonstrates how uridine nucleotide binding is essential for activating the enzyme's catalytic machinery.

Table 1: Effect of Uridine Nucleotide Analogue (Me-UDP) Binding on the 4-¹³C Chemical Shift of NAD+ in Wild-Type and Mutant UDP-galactose 4-epimerase

| Enzyme Version | ¹³C Chemical Shift (ppm) without Me-UDP | ¹³C Chemical Shift (ppm) with Me-UDP | Change in Shift (ppm) |

|---|---|---|---|

| Wild-Type | 149.9 | 152.8 | +2.9 |

| Y149F Mutant | 152.6 | 152.6 | 0.0 |

| K153M Mutant | 150.8 | 150.8 | 0.0 |

Data sourced from studies on UDP-galactose 4-epimerase, showing that the effect of the uridine nucleotide analogue is dependent on key amino acid residues like Tyr 149 and Lys 153. nih.gov

Kinetic studies have also established that uridine triphosphate (UTP) is the preferred phosphate (B84403) donor for human deoxycytidine kinase (dCK), an enzyme crucial for the activation of several chemotherapeutic agents. capes.gov.brnih.gov Detailed kinetic analysis revealed that the enzyme's affinity for UTP (measured by the Michaelis constant, Km) is significantly higher than for ATP. capes.gov.brnih.gov The true Km for UTP was found to be 1 µM, compared to 54 µM for ATP, resulting in a 50-fold greater substrate efficiency for UTP. capes.gov.brnih.gov Furthermore, the kinetic mechanism differs depending on the nucleotide used; with UTP, the reaction follows a preferred ordered sequence where UTP binds first, whereas with ATP, the binding is random. capes.gov.br This highlights the specificity of the enzyme for uridine-based energy sources.

Table 2: Kinetic Parameters of Deoxycytidine Kinase with UTP vs. ATP

| Parameter | UTP | ATP |

|---|---|---|

| True Kₘ (µM) | 1 | 54 |

| Relative Substrate Efficiency | ~50x greater | 1x (baseline) |

| Reaction Mechanism | Ordered (UTP binds first) | Random |

Comparative kinetic data for deoxycytidine kinase. capes.gov.brnih.gov

Allosteric Regulation and Feedback Mechanisms in Nucleotide Synthesis

The synthesis of nucleotides is a metabolically expensive process that is tightly controlled to meet cellular demands while conserving resources. Allosteric regulation and feedback inhibition are primary mechanisms for this control, where the final products of a pathway bind to and modulate the activity of key enzymes. nih.govcreative-proteomics.com

The de novo pyrimidine (B1678525) synthesis pathway is a classic example of such regulation. The first and rate-limiting step is catalyzed by the multifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase). The activity of CAD is potently inhibited by the end-product of the pathway, Uridine triphosphate (UTP). nih.govwikipedia.orgwikipedia.org This feedback inhibition ensures that when UTP levels are sufficient, the pathway is downregulated to prevent overproduction. creative-proteomics.com Conversely, the enzyme is allosterically activated by phosphoribosyl pyrophosphate (PRPP), a substrate for both pyrimidine and purine (B94841) synthesis, which helps to coordinate the production of both types of nucleotides. wikipedia.org

Recent studies combining CRISPR-Cas9 screening with uridine salvage have uncovered more intricate layers of regulation. biorxiv.orgbiorxiv.org For instance, the protein NUDT5 has been identified as an inhibitory binding partner of PPAT, the rate-limiting enzyme in purine synthesis. biorxiv.org The loss of NUDT5 leads to hyperactive purine synthesis, which depletes the shared PRPP pool. This, in turn, impairs de novo pyrimidine synthesis. biorxiv.orgbiorxiv.org Intriguingly, the inhibitory interaction between NUDT5 and PPAT appears to be disrupted by PRPP itself, revealing a sophisticated allosteric mechanism that helps maintain the balance between purine and pyrimidine pools, a process directly influenced by uridine availability and synthesis. biorxiv.orgbiorxiv.org

Table 3: Key Allosteric Regulators in Pyrimidine and Purine Synthesis

| Enzyme | Pathway | Allosteric Activator(s) | Allosteric Inhibitor(s) |

|---|---|---|---|

| CAD (CPS II domain) | Pyrimidine Synthesis | ATP, PRPP | UTP, UDP |

| CTP Synthetase | Pyrimidine Synthesis | GTP | CTP |

| PPAT | Purine Synthesis | PRPP | AXP, GXP, NUDT5 |

Summary of major allosteric effectors on key enzymes in nucleotide biosynthesis. wikipedia.orgbiorxiv.orgnih.govnih.gov

Substrate Channeling and Metabolic Compartmentation Studies

Stable isotope tracers like 13C-labeled uridine are invaluable for studying the spatial organization of metabolism. Techniques such as 13C-Metabolic Flux Analysis (13C-MFA) allow researchers to trace the flow of carbon atoms through metabolic networks, providing quantitative insights into reaction rates and pathway utilization within different cellular compartments (e.g., cytosol and mitochondria). embopress.orgplos.orgnih.gov This approach is crucial for investigating phenomena like substrate channeling and metabolic compartmentation.

Substrate channeling occurs when the intermediate product of one enzyme is passed directly to the active site of the next enzyme in a pathway, often within a multi-enzyme complex known as a metabolon, without first equilibrating with the bulk cytosolic pool. nih.govnih.gov This process can increase catalytic efficiency, protect unstable intermediates, and prevent metabolic crosstalk. pnas.orgbiorxiv.org While challenging to prove definitively, the existence of channeling can be inferred from 13C-MFA data. If a pathway is channeled, the labeling pattern of the final product will reflect a more direct transfer of atoms from the initial substrate than would be expected if all intermediates were freely mixing in a common pool.

Studies using 13C-labeled glucose, which is a precursor for the ribose component of uridine, have demonstrated the power of this approach. By tracking the distribution of 13C atoms into downstream metabolites like Uridine Diphosphate (UDP) and Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc), researchers can map metabolic fluxes and identify shifts in pathway usage under different conditions. nih.govmdpi.com For example, in pancreatic cancer cells, tracing with [13C5]-uridine (labeled in the ribose moiety) showed that the ribose component is shunted into central carbon metabolism to fuel glycolysis and the TCA cycle, demonstrating a clear metabolic rewiring and compartmentation of uridine-derived carbons. researchgate.netbiorxiv.org

Table 4: Conceptual Model of ¹³C Labeling in Channeled vs. Non-Channeled Pathways

| Feature | Non-Channeled Pathway | Channeled Pathway (Metabolon) |

|---|---|---|

| Intermediate Fate | Released into the bulk cellular pool; mixes with unlabeled pools. | Transferred directly to the next enzyme; minimal mixing. |

| ¹³C Enrichment of Final Product | Diluted due to mixing with unlabeled intermediates from other pathways. | Higher, reflecting a more direct conversion from the initial labeled substrate. |

| Inference from ¹³C-MFA | Flux model fits well with a single, mixed pool of intermediates. | Flux model requires separate, compartmented or channeled fluxes to fit the labeling data. |

This table illustrates how ¹³C tracer data can be used to distinguish between channeled and non-channeled metabolic routes.

The de novo purine biosynthesis pathway, which intersects with pyrimidine metabolism, is known to involve substrate channeling, with enzymes forming a metabolon called the purinosome. acs.org Given that the enzymes for pyrimidine synthesis also form multi-domain complexes (e.g., CAD), it is likely that channeling plays a significant role here as well, a hypothesis that continues to be explored using advanced stable isotope tracing techniques. nih.gov

Advanced Research Perspectives and Future Directions

Integration of Uridine (B1682114) 13C-4 Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

The true power of metabolic flux analysis using Uridine 13C-4 is realized when it is integrated with other high-throughput 'omics' technologies. omicstutorials.com This approach, often termed proteogenomics or multi-omics, combines data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics to construct a more holistic model of cellular function. drugtargetreview.com By correlating the flow of carbon atoms from this compound through metabolic pathways with changes in gene and protein expression, researchers can move beyond merely observing metabolic changes to understanding their underlying regulatory mechanisms. researchgate.net

For instance, an observed increase in the flux of this compound into the pyrimidine (B1678525) synthesis pathway can be linked to transcriptomic data showing the upregulation of genes encoding for key enzymes in that pathway. researchgate.net Further proteomic analysis can confirm if this increased gene expression translates to higher levels of the corresponding functional proteins. drugtargetreview.com This integrated approach is crucial for identifying regulatory bottlenecks and understanding how cells adapt their metabolic networks under different conditions, such as in cancer, where metabolic reprogramming is a key hallmark. omicstutorials.commdpi.com Studies have successfully used this integrative strategy to reveal how liver toxicity can be linked to perturbations in nucleic acid synthesis, oxidative stress, and energy metabolism by correlating changes in metabolites like UDP with proteomic and transcriptomic data. nih.gov

Table 1: Conceptual Framework for Multi-Omics Data Integration with this compound Tracing

| Omics Layer | Type of Data Generated | Insight Provided | Link to this compound Tracing |

|---|---|---|---|

| Fluxomics | Metabolic flux rates (e.g., rate of RNA synthesis) | Quantifies the activity of metabolic pathways. | Directly measures the fate of this compound carbons through specific pathways. |

| Transcriptomics | mRNA expression levels | Indicates genetic regulation and potential for protein synthesis. | Correlates flux changes with the expression of genes for enzymes in the uridine metabolic network. |

| Proteomics | Protein abundance and post-translational modifications | Measures the abundance of functional enzymes and regulatory proteins. | Confirms that changes in gene expression lead to changes in the levels of enzymes that process uridine and its derivatives. |

| Metabolomics | Pool sizes of metabolites (e.g., UMP, UDP-glucose) | Provides a snapshot of the metabolic state. | Measures the concentration of intermediates and products in the pathways traced by this compound. |

Spatiotemporal Metabolic Flux Analysis at Subcellular Levels

A significant frontier in metabolic research is understanding how metabolic activities are organized within a cell, both in space (subcellular compartments) and time. core.ac.uk A major challenge has been to measure metabolic fluxes within distinct organelles, such as the mitochondria, nucleus, and cytosol. researchgate.net this compound tracing is instrumental in addressing this challenge. By combining isotope tracing with rapid cell fractionation techniques, researchers can isolate different organelles and use mass spectrometry to measure the 13C enrichment of uridine-derived metabolites in each compartment.

This allows for the quantification of compartment-specific pathway activities. For example, it can help determine the rate of de novo pyrimidine synthesis, which occurs in different cellular locations, and how these metabolites are transported and utilized for processes like RNA synthesis in the nucleus or glycosylation in the endoplasmic reticulum and Golgi apparatus. Furthermore, recent advancements in isotopically nonstationary 13C metabolic flux analysis (INST-MFA) allow for the study of isotope incorporation over time before a steady state is reached. nih.gov This dynamic approach provides deeper insights into the kinetics of metabolic pathways and can reveal transient metabolic states that are missed by traditional steady-state analysis. omicstutorials.com

Table 2: Hypothetical Spatiotemporal Analysis of a Uridine-Derived Metabolite

| Time Point (minutes) | Subcellular Compartment | Metabolite | 13C Enrichment (%) | Inferred Activity |

|---|---|---|---|---|

| 5 | Cytosol | UMP-13C | 15 | Initial uptake and phosphorylation of this compound. |

| 5 | Mitochondria | UMP-13C | 2 | Low initial transport into mitochondria. |

| 30 | Cytosol | UMP-13C | 60 | High cytosolic synthesis rate. |

| 30 | Nucleus | UTP-13C | 45 | Active transport and conversion for RNA synthesis. |

| 60 | Nucleus | RNA-13C | 25 | Incorporation into newly synthesized RNA. |

Development of Novel Isotopic Labeling Strategies and Analytical Enhancements

The utility of this compound is continually being enhanced by innovations in both how the isotope is incorporated and how it is detected. While uniform labeling (where all carbons are 13C) is common, researchers are developing novel strategies for selective and site-specific labeling to probe specific enzymatic reactions or metabolic branch points with greater precision. sigmaaldrich.com Chemo-enzymatic synthesis methods offer powerful and scalable ways to produce specifically labeled uridine phosphoramidites, which can then be incorporated into RNA. mdpi.comresearchgate.net

One advanced strategy combines strategic 13C labeling with other isotopes, such as 19F, to create unique probes for NMR spectroscopy. researchgate.net For example, placing a 13C label at a specific position in the uridine molecule can help resolve overlapping signals in complex spectra, a common problem in RNA studies. acs.org Analytical enhancements, particularly in the fields of mass spectrometry (MS) and nuclear magnetic resonance (NMR), are also critical. nih.gov Techniques like filter/edit NOESY in NMR, when combined with asymmetric 13C-labeling, can dramatically reduce spectral complexity, allowing for the rapid and logical assignment of resonances in large RNA molecules. nih.gov These advancements enable more precise and sensitive detection of the 13C label, providing higher-quality data for flux calculations.

Table 3: Comparison of Isotopic Labeling Strategies for Uridine

| Labeling Strategy | Description | Primary Application | Key Advantage |

|---|---|---|---|

| Uniform (U-13C) | All carbon atoms in the uridine molecule are 13C. | General metabolic tracing, determining carbon sources for biosynthesis. nih.gov | Maximizes the isotopic shift, making detection straightforward. |

| Positional/Site-Specific | Only specific carbon atoms (e.g., C2, C6) are labeled with 13C. mdpi.com | Elucidating specific enzyme mechanisms and resolving complex pathways. | Provides detailed information on atom transitions in reactions. |

| Asymmetric Labeling | Strategically labeling specific nucleotides within an RNA sequence. nih.gov | Simplifying NMR spectra for structural and dynamic studies of RNA. | Reduces signal overlap and spectral crowding. nih.gov |

| Multi-Isotope Labeling (e.g., 13C/15N/19F) | Incorporating multiple types of stable isotopes. researchgate.netacs.org | Advanced NMR studies, probing molecular dynamics and interactions. | Creates unique spectral signatures for unambiguous signal assignment. |

Applications in Systems Biology and Network-Level Understanding of Metabolism

Ultimately, the goal of tracing experiments with this compound is to contribute to a systems-level understanding of metabolism. frontiersin.org In systems biology, data from isotope tracing are not viewed in isolation but are used to build, constrain, and validate computational models of entire metabolic networks. embopress.org These genome-scale metabolic models (GEMs) are mathematical representations of all known metabolic reactions in an organism.

Metabolic Flux Analysis (MFA) using this compound provides quantitative flux data that serve as experimental constraints for these models, making their predictions far more accurate and biologically relevant. researchgate.netnih.gov For example, by feeding cells this compound and measuring the 13C enrichment in downstream metabolites, researchers can determine the absolute rates of reactions in the pyrimidine pathway. This information is then used in methods like Flux Balance Analysis (FBA) to predict how the entire metabolic network will respond to genetic or environmental changes. frontiersin.org This network-level perspective is essential for identifying key control points in metabolism and for rationally designing strategies in metabolic engineering or for developing novel therapeutic interventions. researchgate.netnih.gov

Table 4: Role of this compound Tracing in Systems Biology Modeling

| Modeling Stage | Description | Contribution of Uridine 13C-4 Data |

|---|---|---|

| Network Reconstruction | Defining the metabolic network map based on genomic and biochemical information. | Helps to confirm the activity of predicted pathways involving uridine. |

| Model Curation & Validation | Refining the model by comparing its predictions to experimental data. | Provides quantitative flux data that the model must be able to replicate. nih.gov |

| Flux Prediction (e.g., FBA) | Simulating metabolic flux distribution under specific conditions. | Serves as an essential experimental constraint, leading to more accurate predictions of cellular behavior. frontiersin.org |

| Hypothesis Generation | Using the validated model to predict the outcomes of perturbations. | Anomalies between measured flux and model predictions can point to novel regulatory mechanisms or missing pathways. |

Q & A

Q. How can researchers leverage this compound to investigate tRNA modification dynamics in disease models?

Q. What strategies mitigate isotopic dilution effects in long-term this compound labeling experiments?

- Answer :

- Continuous labeling : Maintain tracer in culture media to counteract dilution from cell division.

- Compartmental modeling : Adjust for dilution in intracellular pools using kinetic models.

- Parallel experiments : Use shorter labeling periods to estimate dilution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.